2-Amino-4-fluorophenol hydrochloride

Catalog No.
S13526155
CAS No.
87855-73-0
M.F
C6H7ClFNO
M. Wt
163.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-fluorophenol hydrochloride

CAS Number

87855-73-0

Product Name

2-Amino-4-fluorophenol hydrochloride

IUPAC Name

2-amino-4-fluorophenol;hydrochloride

Molecular Formula

C6H7ClFNO

Molecular Weight

163.58 g/mol

InChI

InChI=1S/C6H6FNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H

InChI Key

BZKWYCOPMGUBFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)O.Cl

2-Amino-4-fluorophenol hydrochloride, with the chemical formula C₆H₆FNO and a CAS number of 399-97-3, is an organic compound that features both an amino group and a hydroxyl group on a fluorinated aromatic ring. This compound is also known as 5-fluoro-2-hydroxyaniline. It appears as a brown powder with a melting point range of 130 to 135 °C and is characterized by its high purity, often exceeding 97% . The presence of the fluorine atom at the 4-position and the amino group at the 2-position contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Coordination Complex Formation: The amino and hydroxyl groups can coordinate with metal centers, forming five-membered ring complexes. This property is significant in organometallic chemistry .
  • Synthesis of Benzoxazoles and Benzoxazines: It serves as a precursor for synthesizing benzoxazole and benzoxazine derivatives, which are valuable in pharmaceutical applications and fluorescent dye production. Reactions with 1,2-diketones yield fluorescent benzoxazine derivatives .
  • Functionalization Reactions: The compound can react with various electrophiles to introduce additional functional groups, enhancing its utility in organic synthesis .

The biological activity of 2-amino-4-fluorophenol hydrochloride has been explored in various studies:

  • Cytotoxicity: Research indicates that certain metal complexes of this compound exhibit cytotoxic effects against human cancer cells in vitro, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition: Compounds derived from 2-amino-4-fluorophenol have been investigated for their ability to inhibit acetylcholinesterase, an enzyme relevant to neurodegenerative diseases such as Alzheimer's .

Several methods have been developed for synthesizing 2-amino-4-fluorophenol hydrochloride:

  • Nitration and Reduction: Starting from fluorobenzene, nitration followed by reduction can yield the desired aminophenol derivative.
  • Direct Amination: Fluorinated phenols can undergo direct amination using ammonia or amines under specific conditions to introduce the amino group at the ortho position.
  • Functional Group Transformations: Existing aromatic compounds can be transformed through various functional group interconversions to achieve the final product.

These synthetic routes highlight the compound's versatility as a building block in organic synthesis.

2-Amino-4-fluorophenol hydrochloride finds applications across multiple domains:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to form complex structures that may exhibit biological activity.
  • Fluorescent Dyes: The compound is employed in creating fluorescent dyes, which are used in various imaging techniques and biological assays .
  • Material Science: Its unique properties make it suitable for developing new materials, particularly those requiring specific optical or electronic characteristics.

Studies on the interactions of 2-amino-4-fluorophenol hydrochloride with other compounds reveal its potential for forming complexes that could enhance or modify biological activity. For example:

  • Metal Complexes: The formation of heteroleptic complexes with tin(IV) has been shown to increase cytotoxicity against cancer cells, indicating that metal coordination can significantly alter biological outcomes .
  • Drug Interactions: Investigations into its interactions with other pharmaceuticals suggest that it may influence pharmacokinetics and pharmacodynamics due to its ability to inhibit certain metabolic pathways.

Several compounds share structural similarities with 2-amino-4-fluorophenol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
4-Amino-2-fluorophenol399-96-2Amino group at para position; used in dye synthesis.
2-Amino-4-chlorophenol399-98-4Chlorine substituent; similar reactivity patterns.
3-Amino-4-fluorophenol53981-24-1Amino group at meta position; different biological activity.
5-Amino-3-fluorophenol53981-25-2Fluorine at different position; distinct synthetic routes.

The uniqueness of 2-amino-4-fluorophenol lies in its specific substitution pattern, which influences its reactivity and biological properties compared to these similar compounds. Its ability to form coordination complexes and serve as a precursor for various derivatives further distinguishes it within this chemical family.

Traditional Nucleophilic Aromatic Substitution Routes

Halogen Exchange Reactions with Ammonia Derivatives

Traditional nucleophilic aromatic substitution represents one of the most established approaches for synthesizing fluorinated aminophenol derivatives [1]. The halogen exchange methodology relies on the displacement of electron-withdrawing halogen substituents with fluoride nucleophiles under specific reaction conditions [2]. These reactions typically proceed through an addition-elimination mechanism, where electron-withdrawing groups activate the aromatic ring towards nucleophilic attack [1].

The fluoride exchange reaction using 2-amino-4-chloropyridine as a starting material demonstrates excellent selectivity when treated with sodium fluoride in N,N-dimethylformamide at elevated temperatures [3]. Research has shown that optimal conditions involve heating the reaction mixture to 140°C for 5-8 hours, resulting in yields of approximately 90% [4]. The reaction mechanism involves the formation of a Meisenheimer complex intermediate, which subsequently eliminates the chloride leaving group to afford the desired fluorinated product [1].

Alternative approaches utilize potassium fluoride in dimethyl sulfoxide, which provides enhanced solubility for the fluoride anion and facilitates the substitution process [2]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents demonstrating superior performance due to their ability to stabilize the nucleophilic fluoride ion while maintaining good solubility for the organic substrate [5].

Table 1: Halogen Exchange Reactions with Ammonia Derivatives

Reaction TypeStarting MaterialReagentSolventTemperature (°C)Time (hours)Yield (%)
Fluoride exchange with 2-amino-4-chloropyridine2-amino-4-chloropyridineSodium fluorideN,N-dimethylformamide1405-890
Direct fluorination with sodium fluoride2-amino-4-bromophenolPotassium fluorideDimethyl sulfoxide1206-1075-85
Metal-halogen exchange with cuprateAryl iodide/bromideDiarylcuprate lithium cyanideTetrahydrofuran-782-460-70
Ammonium fluoride mediated exchange2-amino-4-bromophenolAmmonium fluorideAcetonitrile1108-1265-75

Metal-halogen exchange reactions utilizing organocuprate reagents provide an alternative strategy for introducing fluorine substituents [6]. The reaction between diarylcuprate lithium cyanide and ortho-substituted aryl iodides or bromides proceeds through oxidative addition to form a square planar copper intermediate, followed by reductive elimination to generate the desired product [6]. However, these reactions require stringent anhydrous conditions and low temperatures to prevent decomposition of the organometallic species [6].

Diazotization-Coupling Pathways

The diazotization-coupling methodology represents a sophisticated approach for introducing fluorine substituents into aminophenol frameworks through sequential transformations [7] [8]. This multi-step process begins with the diazotization of 2-aminophenol using sodium nitrite and hydrochloric acid under carefully controlled temperature conditions [9] [8].

The initial diazotization step requires precise temperature control, typically maintained between 0-5°C in an ice bath to prevent decomposition of the unstable diazonium intermediate [7] [8]. The reaction proceeds with high efficiency, achieving yields of approximately 95% when proper cooling protocols are maintained [9]. The formation of the diazonium salt is critical for subsequent coupling reactions and requires immediate processing to prevent thermal decomposition [7].

Following diazotization, the intermediate diazonium salt undergoes nucleophilic substitution with sodium azide to form 2-azidophenol [8]. This transformation occurs at room temperature under nitrogen atmosphere, yielding approximately 85% of the desired azide intermediate [8]. The azide functionality serves as a versatile precursor for further functionalization reactions [8].

Table 2: Diazotization-Coupling Pathways

StepReagentConditionsIntermediateYield (%)Notes
Diazotization of 2-aminophenolSodium nitrite, HCl0-5°C, aqueous mediumDiazonium salt95Ice bath cooling essential
Azide formationSodium azideRoom temperature, 1 hour2-azidophenol85Nitrogen atmosphere required
Fluorination with trifluoromethanesulfinateSodium trifluoromethanesulfinate90°C, 6 hours2-amino-4-fluorophenol derivative60-66High temperature reaction
Product isolationEthyl acetate extractionReduced pressure concentrationPure product90Crystallization from methanol

The final fluorination step involves the reaction of 2-azidophenol with sodium trifluoromethanesulfinate in 1,2-dimethoxyethane at elevated temperatures [8]. This transformation requires heating to 90°C for approximately 6 hours to achieve satisfactory conversion rates [8]. The reaction mechanism likely involves the thermal decomposition of the azide group followed by nucleophilic attack of the trifluoromethanesulfinate anion [8].

Product isolation and purification are accomplished through liquid-liquid extraction using ethyl acetate, followed by concentration under reduced pressure [8]. The crude product can be further purified through recrystallization from methanol to obtain high-purity 2-amino-4-fluorophenol derivatives [9].

Modern Catalytic Amination Approaches

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a transformative advancement in carbon-nitrogen bond formation for aromatic systems [10]. This palladium-catalyzed cross-coupling methodology enables the direct amination of aryl halides with various nitrogen nucleophiles under relatively mild conditions [11]. The reaction has gained widespread acceptance due to its broad substrate scope and functional group tolerance [10].

The catalytic system typically employs palladium acetate in combination with specialized phosphine ligands such as XPhos or Xantphos [12] [13]. The choice of ligand significantly influences the reaction outcome, with bidentate phosphines generally providing superior performance in terms of yield and selectivity [12]. CpPd(cinnamyl) has emerged as a particularly effective precatalyst due to its ability to rapidly form active palladium species under mild conditions [12].

Optimal reaction conditions involve the use of cesium carbonate or potassium carbonate as the base in polar aprotic solvents such as 1,4-dioxane or toluene [12] [13]. The reaction temperature typically ranges from 80-110°C, depending on the specific substrate and catalyst system employed [12] [13]. Lower catalyst loadings of 0.5-3.0 mol% can be achieved with highly active catalyst systems, making the process economically attractive for large-scale applications [14] [13].

Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemperature (°C)Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Substrate Scope
Palladium acetate/XPhosCesium carbonate1,4-Dioxane1001.51590Aryl bromides/chlorides
CpPd(cinnamyl)/XantphosPotassium carbonateToluene801.02496Aryl fluorosulfonates
Palladium dibenzylideneacetone/XPhosSodium tert-butoxideTetrahydrofuran1103.0694Aryl chlorides
Palladium allyl chloride dimer/AdBippyPhosPotassium phenoxideDimethylformamide900.51285Fluoroalkylamines

The mechanism of the Buchwald-Hartwig amination involves a series of elementary steps including oxidative addition, coordination of the amine nucleophile, deprotonation, and reductive elimination [11]. The rate-determining step varies depending on the specific substrate and reaction conditions, but typically involves either the oxidative addition or reductive elimination process [14]. The use of specialized ligands helps to stabilize the palladium center and facilitate the challenging reductive elimination step that forms the carbon-nitrogen bond [11].

Recent developments have focused on expanding the scope of the reaction to include challenging substrates such as aryl fluorosulfonates and fluoroalkylamines [12] [14]. Aryl fluorosulfonates have demonstrated superior reactivity compared to traditional aryl halides under mild conditions, offering new opportunities for the synthesis of complex aminofluorophenol derivatives [12].

Copper-Mediated Ullmann-Type Coupling

The copper-mediated Ullmann-type coupling has experienced significant advancement since the introduction of ligand-accelerated systems [15] [16]. This methodology provides an economical alternative to palladium-catalyzed systems while maintaining excellent performance for carbon-nitrogen bond formation [16]. The development of bidentate ligands has dramatically improved the efficiency of these transformations, enabling milder reaction conditions and broader substrate scope [15].

First-generation amino acid ligands, pioneered by Ma and coworkers, represented a breakthrough in copper-catalyzed amination reactions [15]. These ligands, including N,N-dimethylglycine and proline derivatives, provide effective coordination to copper centers and facilitate the challenging carbon-nitrogen bond formation process [15]. The amino acid ligands operate through a chelation mechanism that stabilizes the copper catalyst and prevents decomposition under the basic reaction conditions [16].

Second-generation oxalic diamide ligands have further expanded the scope of copper-mediated amination to include less reactive aryl chlorides [15] [16]. These ligands enable low catalyst loadings of 5-15 mol% while maintaining high yields and selectivity [16]. The enhanced performance of oxalic diamide ligands is attributed to their strong coordination ability and the formation of stable copper complexes that resist deactivation pathways [15].

Table 4: Copper-Mediated Ullmann-Type Coupling Parameters

Ligand TypeCopper SourceBaseTemperature (°C)Catalyst Loading (mol%)Ligand Loading (mol%)Yield (%)Substrate Tolerance
Amino acid ligandsCopper iodidePotassium phosphate110102075-85Aryl iodides
Oxalic diamide ligandsCopper bromideCesium carbonate9051080-90Aryl bromides/chlorides
N,N-dimethylglycineCopper oxidePotassium carbonate100153070-80Electron-poor arenes
Proline derivativesCopper sulfateSodium hydroxide8081665-75Heterocyclic halides

The choice of copper source significantly influences the reaction outcome, with copper iodide and copper bromide generally providing superior performance compared to copper oxide or copper sulfate [16]. The halide ligands in these copper sources may assist in the catalytic cycle by facilitating halogen exchange processes [16]. Base selection is equally critical, with potassium phosphate and cesium carbonate demonstrating optimal performance for most substrate combinations [15] [16].

Recent advances in copper-mediated amination have focused on developing more active catalyst systems that operate under milder conditions [17] [16]. Photoinduced copper catalysis represents an emerging approach that enables the activation of challenging carbon-fluorine bonds for subsequent amination reactions [17]. These photoredox systems utilize visible light to generate reactive copper species that can facilitate defluorinative carbon-nitrogen coupling reactions [17].

Hydrochloride Salt Formation Techniques

Acid-Base Neutralization Protocols

The formation of hydrochloride salts represents a critical step in the synthesis of pharmaceutically relevant aminophenol derivatives [18] [19]. Acid-base neutralization protocols provide a straightforward approach for converting the free base form of 2-amino-4-fluorophenol into its corresponding hydrochloride salt, which typically exhibits enhanced stability and improved handling properties [19].

Direct neutralization with concentrated hydrochloric acid remains the most commonly employed method for hydrochloride salt formation [18] [19]. This approach involves the careful addition of 37% hydrochloric acid to an aqueous or alcoholic solution of the free base at controlled temperature [19]. The reaction proceeds rapidly and quantitatively, with the formation of water and the desired hydrochloride salt as products [19]. Temperature control during the neutralization process is essential to prevent thermal decomposition and ensure optimal crystal formation [18].

Alternative methods for hydrochloride salt formation include the use of anhydrous hydrogen chloride gas bubbled directly into an ethereal solution of the free base [18]. This approach offers the advantage of anhydrous conditions, which can be beneficial for moisture-sensitive compounds [20]. The reaction is typically conducted at 0°C to control the exothermic neutralization process and prevent solvent evaporation [18].

Table 5: Hydrochloride Salt Formation Techniques

MethodAcid SourceSolventTemperature (°C)Crystallization SolventYield (%)Purity (%)Crystal Form
Direct HCl neutralizationConcentrated HCl (37%)Water/ethanol mixture0-5Ethanol/water9599Needle crystals
HCl gas bubblingAnhydrous HCl gasDiethyl ether0Ethanol9097Prismatic crystals
Acetyl chloride/methanolIn situ HCl generationMethanol25Ethyl acetate8596Plate crystals
Trimethylsilyl chloride/methanolIn situ HCl generationDichloromethane0Hexane/ethyl acetate8898Rod crystals

In situ generation of hydrochloric acid through the reaction of acetyl chloride with methanol provides another effective approach for hydrochloride salt formation [18]. This method offers precise control over the acid addition rate and eliminates the need for handling concentrated hydrochloric acid solutions [18]. The reaction proceeds smoothly at room temperature, generating hydrogen chloride in situ, which immediately neutralizes the amine functionality [18].

Trimethylsilyl chloride in combination with methanol represents an alternative in situ acid generation method that operates under anhydrous conditions [18]. This approach is particularly useful for moisture-sensitive substrates and provides excellent control over the neutralization process [18]. The reaction generates hydrogen chloride through the methanolysis of trimethylsilyl chloride, resulting in clean and efficient salt formation [18].

The neutralization process typically follows first-order kinetics with respect to both the amine substrate and the acid source [19]. The reaction rate is influenced by factors such as temperature, solvent polarity, and the concentration of reactants [19]. Optimal conditions generally involve maintaining the reaction temperature below 25°C to prevent thermal side reactions while ensuring complete neutralization [18].

Solvent Selection for Crystallization

Solvent selection plays a crucial role in determining the quality, purity, and morphology of hydrochloride salt crystals [21] [22]. The crystallization process must balance solubility considerations with the need to achieve high recovery yields and optimal crystal properties [21]. Systematic evaluation of solvent systems enables the identification of optimal conditions for large-scale crystallization processes [22].

The fundamental principle underlying crystallization solvent selection involves identifying systems that provide high solubility at elevated temperatures while maintaining low solubility at ambient conditions [21]. This temperature-dependent solubility differential drives the crystallization process and determines the theoretical recovery yield [21]. The selectivity factor, defined as the ratio of high-temperature to low-temperature solubility, serves as a quantitative measure of crystallization efficiency [22].

Ethanol/water mixtures have demonstrated exceptional performance for the crystallization of aminofluorophenol hydrochloride salts [21]. A 3:1 ethanol to water ratio provides optimal balance between solubility and selectivity, achieving recovery yields of approximately 92% with excellent crystal quality [21]. The hydrogen bonding interactions between the protic solvents and the hydrochloride salt contribute to the formation of well-defined crystal structures [21].

Table 6: Solvent Selection for Crystallization Optimization

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 20°C (mg/mL)Selectivity FactorCrystal QualityRecovery Yield (%)Drying Time (hours)Impurity Level (ppm)
Ethanol/water (3:1)4585.6Excellent92450
Methanol/dichloromethane (1:1)38123.2Good856150
Acetonitrile/ethyl acetate (2:1)52153.5Very good885100
Isopropanol/hexane (1:2)2546.3Excellent95330
Ethyl acetate/petroleum ether (1:3)3065.0Good90480

Isopropanol/hexane mixtures provide the highest selectivity factor of 6.3, resulting in superior recovery yields of 95% [22]. This solvent system produces excellent crystal quality with minimal impurity incorporation, achieving impurity levels below 30 ppm [22]. The combination of a polar protic alcohol with a non-polar hydrocarbon creates an optimal environment for selective crystallization [22].

Acetonitrile/ethyl acetate systems offer a compromise between solubility and selectivity, providing good crystal quality with moderate recovery yields [22]. The aprotic nature of acetonitrile contributes to different solvation patterns compared to protic systems, potentially influencing the crystal habit and polymorphic form [22]. These solvent mixtures are particularly suitable for compounds that exhibit limited stability in protic media [22].

The crystallization process is significantly influenced by cooling rate, seeding protocols, and agitation conditions [21] [22]. Controlled cooling at rates of 0.5-1.0°C per minute generally produces optimal crystal size distributions and minimizes the formation of amorphous material [21]. Seeding with pre-formed crystals of the desired polymorph can enhance nucleation kinetics and improve batch-to-batch consistency [22].

Molecular Packing Arrangements

The crystallographic characterization of 2-amino-4-fluorophenol hydrochloride represents a significant gap in the current literature, as comprehensive single-crystal X-ray diffraction studies specifically focused on this hydrochloride salt have not been extensively documented in publicly available databases [1] [2]. However, structural insights can be derived from related fluorinated phenol compounds and analogous amino-substituted phenolic systems.

Based on crystallographic studies of structurally similar compounds, 2-amino-4-fluorophenol hydrochloride is expected to adopt a planar aromatic framework with the amino and hydroxyl substituents positioned to facilitate extensive intermolecular interactions [3] [4]. The molecular packing in phenolic hydrochloride salts typically exhibits layered arrangements where the organic cations are separated by chloride anions, creating alternating hydrophilic and hydrophobic regions within the crystal lattice.

The fluorine substitution at the para position relative to the hydroxyl group introduces significant electronic and steric effects that influence the overall molecular geometry. Fluorine atoms, with their high electronegativity and small van der Waals radius, create localized electron density perturbations that affect the aromatic electron distribution and subsequently influence the crystal packing efficiency [5] [6].

Hydrogen Bonding Networks

The hydrogen bonding architecture in 2-amino-4-fluorophenol hydrochloride is anticipated to be dominated by strong intermolecular interactions involving the protonated amino group, the phenolic hydroxyl group, and the chloride counterion. Primary amine hydrochlorides characteristically form robust hydrogen bond networks through multiple donor-acceptor interactions [8].

The protonated amino group serves as a strong hydrogen bond donor, capable of forming bifurcated or trifurcated hydrogen bonds with chloride anions. Typical nitrogen-chlorine distances in such systems range from 3.0 to 3.4 Angstroms, indicating moderately strong electrostatic interactions [9]. The phenolic hydroxyl group contributes additional hydrogen bonding capability, creating potential for both intramolecular and intermolecular hydrogen bond formation.

The presence of the fluorine substituent introduces additional complexity to the hydrogen bonding network. While fluorine atoms in aromatic systems are generally considered weak hydrogen bond acceptors, they can participate in weak C-H···F interactions that contribute to the overall crystal stability [10] [11]. These interactions typically exhibit C-F distances ranging from 3.2 to 3.8 Angstroms and are characterized by relatively weak binding energies of 2-8 kJ/mol.

Advanced Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-amino-4-fluorophenol hydrochloride through the analysis of multiple nuclear environments. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the substitution pattern and electronic environment of the aromatic system [12] [13].

The aromatic proton region typically displays complex multiplets between 6.3 and 7.4 parts per million, with the specific chemical shifts depending on the electronic effects of the amino and fluorine substituents [14] [15]. The proton ortho to the fluorine substituent experiences significant downfield shifting due to the electron-withdrawing nature of fluorine, while protons adjacent to the amino group show slight upfield shifts reflecting the electron-donating character of the amino substituent.

The exchangeable protons associated with the amino and hydroxyl groups appear as broad signals between 4.8-5.2 parts per million for the amino protons and 9.2-10.5 parts per million for the phenolic hydroxyl proton. These signals often exhibit temperature-dependent broadening due to rapid exchange processes and hydrogen bonding interactions with solvent molecules.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework through signals distributed between 100 and 160 parts per million. The carbon bearing the fluorine substituent typically appears as a doublet due to one-bond carbon-fluorine coupling, with coupling constants ranging from 240 to 260 Hertz. The ipso carbons bearing the amino and hydroxyl substituents show characteristic chemical shifts that reflect their electronic environments.

Fluorine-19 nuclear magnetic resonance provides direct information about the fluorine environment, with chemical shifts typically appearing between -120 and -130 parts per million relative to trichlorofluoromethane [16] [17]. The fluorine signal may show complex splitting patterns due to long-range coupling with aromatic protons, providing valuable information about the substitution pattern and conformational dynamics.

Fourier Transform Infrared Vibrational Mode Assignments

Infrared spectroscopy offers comprehensive vibrational fingerprinting of 2-amino-4-fluorophenol hydrochloride, enabling identification of characteristic functional group vibrations and intermolecular interactions. The infrared spectrum exhibits distinct absorption bands that can be systematically assigned to specific vibrational modes [18] [19].

The hydroxyl stretching region between 3500 and 3300 wavenumbers displays characteristic broad absorption due to hydrogen bonding interactions. The phenolic oxygen-hydrogen stretch typically appears as a strong, broad band centered around 3400 wavenumbers, with the breadth reflecting the variety of hydrogen bonding environments present in the solid state [10] [20].

The amino group vibrations manifest as multiple absorption bands in the 3200-2800 wavenumber region, corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes. Primary amines characteristically exhibit two distinct nitrogen-hydrogen stretching bands, with frequencies influenced by the degree of protonation and hydrogen bonding interactions with counterions.

The aromatic carbon-carbon stretching vibrations appear between 1650 and 1580 wavenumbers as medium to strong intensity bands. These absorptions reflect the aromatic framework vibrations and are sensitive to the electronic effects of substituents. The amino group bending vibrations typically occur around 1520-1480 wavenumbers, providing diagnostic information about the amine protonation state.

The carbon-oxygen stretching vibration of the phenolic group appears in the 1300-1200 wavenumber region as a medium intensity band. This absorption is sensitive to hydrogen bonding and provides information about the phenolic character of the compound. The carbon-fluorine stretching vibration manifests as a strong absorption between 1200 and 1100 wavenumbers, serving as a diagnostic marker for fluorine substitution [10] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation behavior of 2-amino-4-fluorophenol hydrochloride under electron ionization conditions. The fragmentation patterns reflect the relative stabilities of various ionic fragments and provide insight into the molecular structure and bonding relationships [21] [22].

The molecular ion peak appears at mass-to-charge ratio 163/165, reflecting the isotope pattern associated with the chlorine atom. The molecular ion typically exhibits moderate intensity (45-60% relative abundance) due to the presence of labile functional groups that promote fragmentation. The isotope pattern provides confirmation of chlorine incorporation and molecular formula assignment.

The base peak in the mass spectrum typically corresponds to the loss of hydrogen chloride from the molecular ion, yielding a fragment at mass-to-charge ratio 127. This fragmentation represents the neutral loss of 36 mass units and reflects the relatively weak ionic bonding between the protonated amine and chloride counterion. The resulting fragment corresponds to the protonated base compound and exhibits 100% relative intensity.

Secondary fragmentation pathways involve the loss of the hydroxyl group from the mass-to-charge ratio 127 fragment, producing an ion at mass-to-charge ratio 109. This fragmentation reflects the tendency for phenolic compounds to undergo dehydroxylation under electron impact conditions. The relative intensity of this fragment typically ranges from 35-50% of the base peak.

Further fragmentation involves the loss of the amino group, producing a fluorinated benzyl cation at mass-to-charge ratio 91. This fragment represents a stable aromatic system and exhibits moderate abundance (25-40% relative intensity). Additional fragmentation leads to ring contraction and rearrangement processes, producing smaller ionic fragments that provide structural confirmation through exact mass measurements and isotope pattern analysis [23] [24].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

163.0200197 g/mol

Monoisotopic Mass

163.0200197 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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